

# Cascade Yellow: A Technical Guide to Its Properties and Applications

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## Compound of Interest

Compound Name: Cascade Yellow

Cat. No.: B1265314

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## Introduction

**Cascade Yellow** is a fluorescent dye known for its distinctive spectral properties, particularly its large Stokes shift. This characteristic, along with its bright yellow fluorescence, makes it a valuable tool in various biological and biotechnological applications, including flow cytometry and oligonucleotide labeling. This technical guide provides a comprehensive overview of the known properties of **Cascade Yellow**, general experimental protocols for its characterization and use, and logical diagrams to illustrate relevant workflows.

## Chemical and Physical Properties

**Cascade Yellow** is a complex organic molecule with the IUPAC name 5-[2-[1-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]methyl]pyridin-1-ium-4-yl]-1,3-oxazol-5-yl]-2-methoxybenzenesulfonate[1]. Its key properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>21</sub> N <sub>3</sub> O <sub>9</sub> S	
Molecular Weight	563.5 g/mol	[1]
Excitation Maximum	~402 nm	
Emission Maximum	~545 nm	[2]
Extinction Coefficient	25,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Quantum Yield	0.56	[2]
Appearance	Yellow solid	
Solubility	Water	

## Discovery and Synthesis

Detailed information regarding the original discovery of **Cascade Yellow**, including the specific researchers and the timeline, is not readily available in publicly accessible scientific literature. The dye is associated with Molecular Probes, a company founded by Richard and Rosaria Haugland, who were pioneers in the development of fluorescent dyes[3][4][5].

Similarly, a specific, step-by-step chemical synthesis protocol for **Cascade Yellow** is not publicly documented. Commercial suppliers offer the compound for sale or synthesis on demand[6]. Based on the chemical structure, a plausible synthetic approach would likely involve the multi-step assembly of the pyridinium, oxazole, and functionalized phenyl components.

## Experimental Protocols

While a specific synthesis protocol for **Cascade Yellow** is unavailable, the following are general experimental methodologies for the characterization and application of this and similar fluorescent dyes.

## Characterization of Cascade Yellow

Objective: To verify the identity, purity, and spectral properties of a sample of **Cascade Yellow**.

## Materials:

- **Cascade Yellow** sample
- High-performance liquid chromatograph (HPLC) with a UV-Vis detector
- Nuclear magnetic resonance (NMR) spectrometer
- Fourier-transform infrared (FTIR) spectrometer
- Mass spectrometer (MS)
- UV-Vis spectrophotometer
- Fluorometer
- Appropriate solvents (e.g., HPLC-grade water, acetonitrile, DMSO)

## Methodology:

- Purity Assessment (HPLC):
  - Prepare a dilute solution of **Cascade Yellow** in a suitable solvent.
  - Inject the sample into an HPLC system equipped with a C18 column.
  - Run a gradient elution program (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
  - Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the dye.
  - A single major peak indicates high purity.
- Structural Confirmation (NMR, FTIR, and MS):
  - NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) and acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra. The resulting spectra should be consistent with the known chemical structure of **Cascade Yellow**.

- FTIR Spectroscopy: Acquire an FTIR spectrum of the solid sample. Characteristic peaks corresponding to the functional groups (e.g., sulfonate, ester, carbonyl, aromatic rings) should be present.
- Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry to confirm the molecular weight and elemental composition.
- Photophysical Property Measurement:
  - Absorption Spectrum: Using a UV-Vis spectrophotometer, measure the absorbance of a dilute solution of **Cascade Yellow** across a range of wavelengths to determine the absorption maximum ( $\lambda_{max}$ ).
  - Emission Spectrum: Using a fluorometer, excite the sample at its absorption maximum and measure the fluorescence emission across a range of wavelengths to determine the emission maximum ( $\lambda_{em}$ ).
  - Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub>).
  - Extinction Coefficient Calculation: The molar extinction coefficient can be calculated using the Beer-Lambert law by measuring the absorbance of a solution of known concentration at the absorption maximum.

## Oligonucleotide Labeling with Cascade Yellow

Objective: To covalently label an amine-modified oligonucleotide with **Cascade Yellow** succinimidyl ester.

Materials:

- Amine-modified oligonucleotide
- **Cascade Yellow**, succinimidyl ester (or other amine-reactive form)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

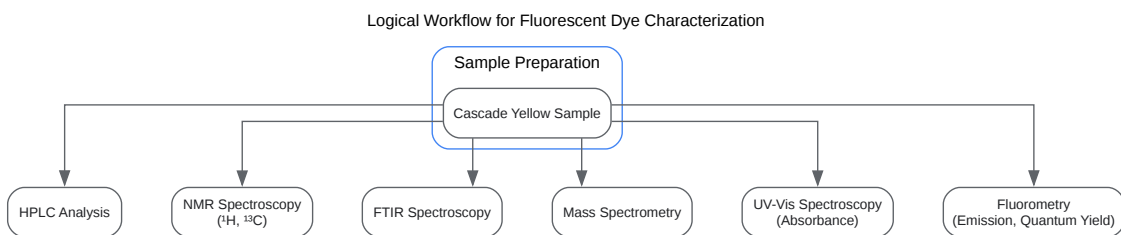
- Sodium bicarbonate buffer (0.1 M, pH 8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- HPLC system for purification

#### Methodology:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.
- Dye Preparation: Dissolve the amine-reactive **Cascade Yellow** in a small amount of DMF or DMSO.
- Conjugation Reaction: Add the dissolved dye to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10- to 20-fold excess of the dye is a common starting point.
- Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
- Purification:
  - Size-Exclusion Chromatography: Separate the labeled oligonucleotide from the unreacted dye using a size-exclusion column.
  - HPLC Purification: For higher purity, use reverse-phase or ion-exchange HPLC to separate the labeled product from unlabeled oligonucleotides and free dye.
- Characterization: Confirm successful labeling by UV-Vis spectroscopy, looking for the absorbance peaks of both the oligonucleotide (around 260 nm) and **Cascade Yellow** (around 402 nm).

## Visualizations

### Logical Workflow for Dye Characterization

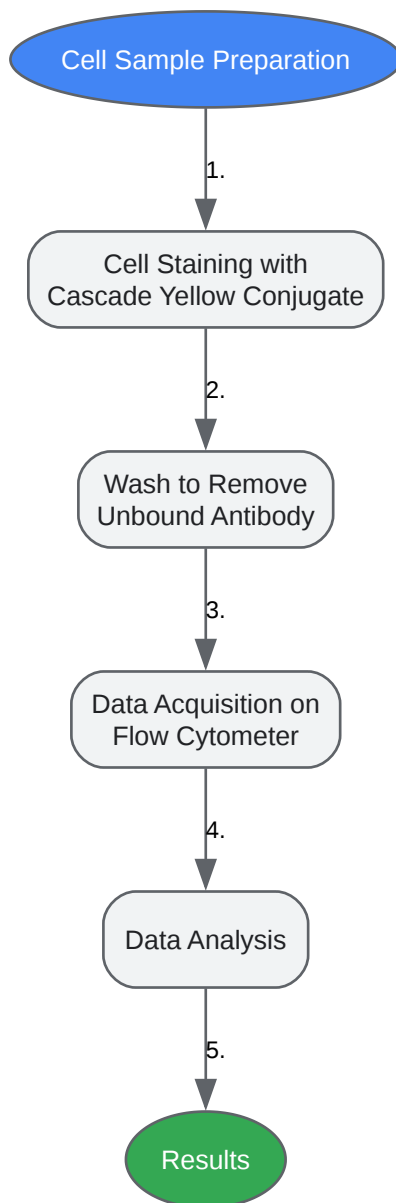


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Caption: Workflow for the characterization of **Cascade Yellow**.

## General Experimental Workflow for Flow Cytometry

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Caption: A generalized workflow for a flow cytometry experiment.

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## References

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